Setastine

Übersicht

Beschreibung

Setastine is a chemical compound known for its antihistamine properties. It is primarily used to treat allergies and rhinitis. The compound is a highly selective antagonist of the H1 receptor, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms .

Vorbereitungsmethoden

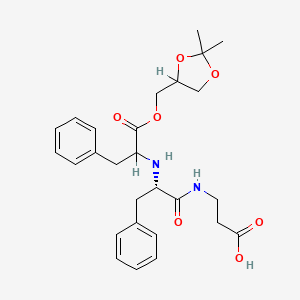

Synthetic Routes and Reaction Conditions: Setastine can be synthesized through a series of chemical reactions involving the following steps:

Formation of the Intermediate: The synthesis begins with the reaction of 4-chlorobenzyl chloride with phenylacetonitrile in the presence of a base to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization with hexahydroazepine to form the core structure of this compound.

Final Modification:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Types of Reactions:

Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Wissenschaftliche Forschungsanwendungen

Setastin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von H1-Rezeptor-Antagonisten zu studieren.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Prozesse und Histamin-vermittelte Signalwege.

Medizin: Wird in der klinischen Forschung eingesetzt, um neue Antihistaminika mit verbesserter Wirksamkeit und Sicherheitsprofil zu entwickeln.

Industrie: Eingesetzt in der Formulierung von pharmazeutischen Produkten zur Behandlung von allergischen Erkrankungen.

5. Wirkmechanismus

Setastin übt seine Wirkung aus, indem es selektiv an den H1-Rezeptor bindet und ihn blockiert. Dies verhindert, dass Histamin an den Rezeptor bindet und allergische Symptome auslöst. Die molekularen Zielstrukturen von Setastin umfassen die H1-Rezeptoren, die sich auf verschiedenen Zellen wie Mastzellen und Basophilen befinden. Die beteiligten Signalwege umfassen die Hemmung von Histamin-induzierten Signalkaskaden, die zu Entzündungen und anderen allergischen Reaktionen führen .

Ähnliche Verbindungen:

Clemastin: Ein weiterer H1-Rezeptor-Antagonist mit ähnlichen antihistaminischen Eigenschaften.

Diphenhydramin: Ein weit verbreitetes Antihistaminikum, das ebenfalls auf H1-Rezeptoren wirkt, jedoch stärkere sedative Wirkungen hat.

Vergleich:

Selektivität: Setastin ist selektiver für H1-Rezeptoren als Diphenhydramin, was zu weniger Nebenwirkungen führt.

Sedierung: Setastin passiert die Blut-Hirn-Schranke nur schlecht, was es im Vergleich zu Diphenhydramin weniger sedierend macht.

Wirksamkeit: Setastin hat eine längere Wirkdauer als Clemastin und bietet so eine längere Linderung von allergischen Symptomen.

Wirkmechanismus

Setastine exerts its effects by selectively binding to and blocking the H1 receptor. This prevents histamine from binding to the receptor and triggering allergic symptoms. The molecular targets of this compound include the H1 receptors located on various cells such as mast cells and basophils. The pathways involved include the inhibition of histamine-induced signaling cascades that lead to inflammation and other allergic responses .

Vergleich Mit ähnlichen Verbindungen

Clemastine: Another H1 receptor antagonist with similar antihistamine properties.

Diphenhydramine: A widely used antihistamine that also acts on H1 receptors but has more sedative effects.

Comparison:

Selectivity: Setastine is more selective for H1 receptors compared to diphenhydramine, resulting in fewer side effects.

Sedation: this compound penetrates the blood-brain barrier poorly, making it less sedating compared to diphenhydramine.

Eigenschaften

IUPAC Name |

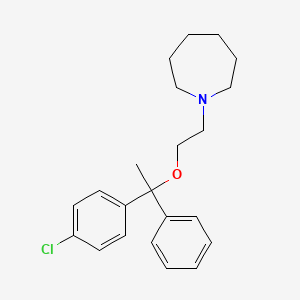

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSPHZOBAOWFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867067 | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64294-95-7 | |

| Record name | Setastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64294-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064294957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G3OCF528J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

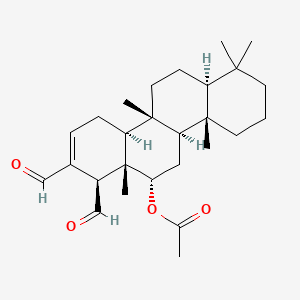

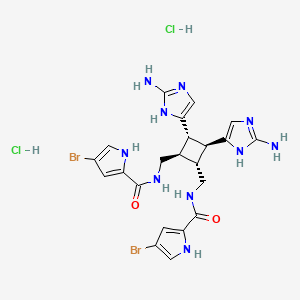

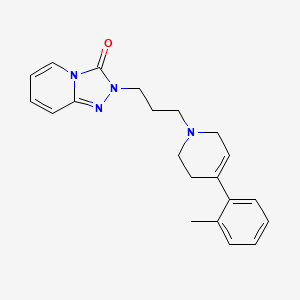

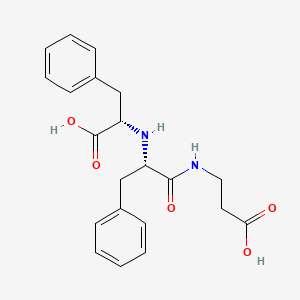

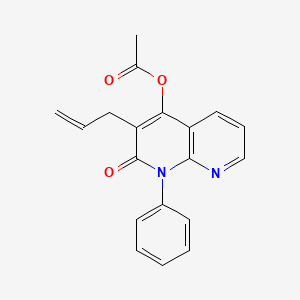

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)

![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)

![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)